molecular formula C20H18N2O3 B5408049 N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide

N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B5408049
M. Wt: 334.4 g/mol
InChI Key: SXMMEOVYOLWFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFI-400945, is a furan-based compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide inhibits the activity of PLK4 by binding to its kinase domain, which prevents it from phosphorylating its downstream targets. This leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells. This compound has been shown to be selective for PLK4, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer properties in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound reduces tumor growth in mouse models of cancer. This compound has also been shown to be well-tolerated in animal studies, which suggests that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide is its specificity for PLK4, which reduces the risk of off-target effects. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide. One area of research is the development of more potent and selective PLK4 inhibitors. Another area of research is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in combination with immunotherapies is an area of active research. Overall, the potential of this compound as a cancer treatment is promising, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide involves the reaction of 2-furoic acid with phenylethylamine to form an amide intermediate. This intermediate is then reacted with 4-nitrophenyl chloroformate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further research and development.

Scientific Research Applications

N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-cancer properties by inhibiting the activity of polo-like kinase 4 (PLK4), a protein that is overexpressed in many types of cancer. Inhibition of PLK4 activity leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.

Properties

IUPAC Name

N-[3-(1-phenylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(15-7-3-2-4-8-15)21-19(23)16-9-5-10-17(13-16)22-20(24)18-11-6-12-25-18/h2-14H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMEOVYOLWFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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